![molecular formula C19H21BrN2O2S B11962755 2-((2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B11962755.png)
2-((2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone under basic conditions to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with ethanol to form the ethanol hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The thiazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated thiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound could be investigated for similar biological activities.
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific biological pathways. The compound’s structure suggests potential interactions with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-((2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The imine and thiazole moieties are key functional groups that contribute to these interactions.
類似化合物との比較
Similar Compounds
- 2-((2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide
- 2-((2Z)-2-[(4-chlorophenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide
- 2-((2Z)-2-[(4-fluorophenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide
Uniqueness
The uniqueness of 2-((2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide lies in the ethoxy group attached to the phenyl ring. This functional group can influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar thiazole derivatives.
特性
分子式 |
C19H21BrN2O2S |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
2-[2-(4-ethoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol;hydrobromide |
InChI |
InChI=1S/C19H20N2O2S.BrH/c1-2-23-17-10-8-16(9-11-17)20-19-21(12-13-22)18(14-24-19)15-6-4-3-5-7-15;/h3-11,14,22H,2,12-13H2,1H3;1H |
InChIキー |
BDXSZJXLXZJDAM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)
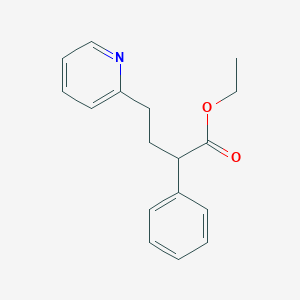
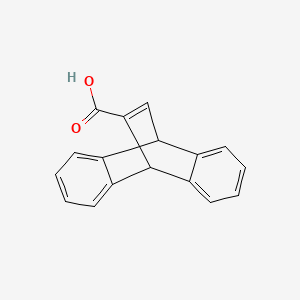
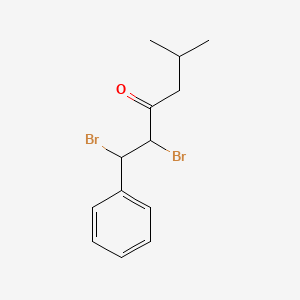
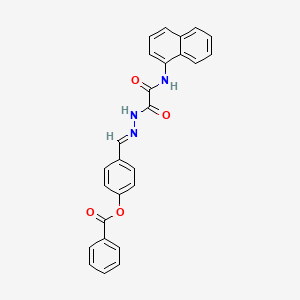
![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11962702.png)
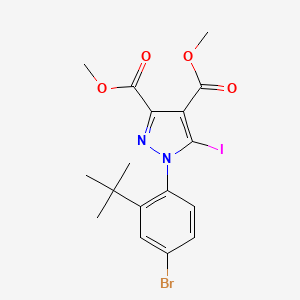

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11962715.png)
![N-[2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide](/img/structure/B11962719.png)

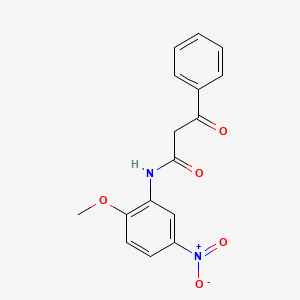
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11962745.png)
